molecular formula C12H6Cl3NO3 B1176187 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene CAS No. 142022-59-1

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene

Cat. No.: B1176187
CAS No.: 142022-59-1
M. Wt: 318.5 g/mol
InChI Key: KBYDADZHZYSOFF-UHFFFAOYSA-N
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Description

1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene is a useful research compound. Its molecular formula is C12H6Cl3NO3 and its molecular weight is 318.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research efforts have been directed towards the synthesis and structural characterization of novel compounds and materials. For instance, studies on binuclear Zn(II) complexes of potentially pentadentate Schiff base ligands derived from chloro-nitro benzene compounds have been reported. These compounds were characterized by techniques such as FT-IR, 1H NMR, and Mass Spectrometry, revealing unique coordination geometries around Zn(II) ions, indicative of potential applications in catalysis and material science (Dehghani-Firouzabadi & Alizadeh, 2016).

Development of Dendrimers and Polymers

Another area of research is the development of dendrimers and polymers with specific functional properties. A study reported the synthesis of a series of dendrimers based on 1,3,5-benzenetricarbonyl trichloride cores, showcasing their potential in free radical scavenging and protein binding applications. These findings suggest the compounds' roles in biomedical applications, such as antioxidants and therapeutic agents (Makawana & Singh, 2020).

Catalytic and Environmental Applications

Research on the selective oxidation of aromatic compounds using N2O as a mild oxidant over zeolites highlights the potential environmental and catalytic applications of such processes. The high selectivity and yield in transforming benzene to phenol, among other transformations, point towards efficient methods for producing valuable chemical products with minimal environmental impact (Kustov et al., 2000).

Gas Phase Catalytic Hydroprocessing

The catalytic hydrodechlorination of trichlorophenol isomers has been explored, with findings indicating a 100% selectivity towards removing chlorines without disrupting the hydroxyl group or benzene ring. This study contributes to the field of environmental science by offering a potential method for detoxifying harmful chlorophenol compounds (Shin & Keane, 2000).

Advanced Materials for Technology

On the front of materials science, research into hyperbranched conjugated poly(tetraphenylethene) focuses on its synthesis, aggregation-induced emission, and applications ranging from fluorescent photopatterning to explosive detection. The unique optical properties and high thermal stability of these materials open avenues for their use in advanced technological applications (Hu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it were a drug, for example, the mechanism would depend on the biological target .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its biological activity .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene involves the synthesis of intermediate compounds which are then coupled to form the final product. The synthesis pathway involves the use of various chemical reactions such as nitration, chlorination, and coupling reactions.", "Starting Materials": [ "2,3,5-Trichlorophenol", "4-Nitrophenol", "2-Chloro-5-nitrophenol", "4-Chloro-2-nitrophenol", "3,5-Dichloroaniline", "1,2,4-Trichlorobenzene", "Copper(II) chloride", "Sodium nitrite", "Sodium hydroxide", "Sulfuric acid", "Acetic anhydride", "Dimethylformamide", "Triethylamine", "N,N-Dimethylformamide dimethyl acetal", "N,N-Dimethylformamide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 2,3,5-Trichlorophenol with a mixture of nitric and sulfuric acid to form 2,3,5-Trichloro-4-nitrophenol", "Step 2: Nitration of 4-Nitrophenol with a mixture of nitric and sulfuric acid to form 4-Nitro-2-hydroxyphenyl nitrate", "Step 3: Chlorination of 2-Chloro-5-nitrophenol with copper(II) chloride to form 2-Chloro-5-nitrophenol-4-chloride", "Step 4: Chlorination of 4-Chloro-2-nitrophenol with copper(II) chloride to form 4-Chloro-2-nitrophenol-5-chloride", "Step 5: Coupling of 2-Chloro-5-nitrophenol-4-chloride and 4-Chloro-2-nitrophenol-5-chloride with 3,5-Dichloroaniline in the presence of sodium hydroxide to form 3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]aniline", "Step 6: Nitration of 1,2,4-Trichlorobenzene with a mixture of nitric and sulfuric acid to form 1,2,4-Trichloro-5-nitrobenzene", "Step 7: Coupling of 1,2,4-Trichloro-5-nitrobenzene with 3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]aniline in the presence of sodium hydroxide to form 1,2,5-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,5-trichlorophenyl)phenoxy]phenyl]benzene" ] }

CAS No.

142022-59-1

Molecular Formula

C12H6Cl3NO3

Molecular Weight

318.5 g/mol

IUPAC Name

1,2,5-trichloro-3-(4-nitrophenoxy)benzene

InChI

InChI=1S/C12H6Cl3NO3/c13-7-5-10(14)12(15)11(6-7)19-9-3-1-8(2-4-9)16(17)18/h1-6H

InChI Key

KBYDADZHZYSOFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C(=CC(=C2)Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C(=CC(=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C(=CC(=C2)Cl)Cl)Cl

Origin of Product

United States

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